
Cgp 40116
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件: CGP-40116の合成には、(E)-2-アミノ-4-メチル-5-ホスホノ-3-ペンテノ酸の調製が含まれます。合成経路は通常、以下の手順を含みます。
出発物質: 合成は、適切なホスホノアルケン中間体の調製から始まります。
工業生産方法: CGP-40116の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高純度試薬の使用、反応条件の精密な制御、最終生成物の品質と収率を確保するための効率的な精製技術が含まれます .
化学反応の分析
反応の種類: CGP-40116は、主に以下の種類の反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を生成します。
還元: 還元反応は、CGP-40116に存在する官能基を変える可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸を生成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります .
4. 科学研究への応用
CGP-40116は、以下のものを含む幅広い科学研究への応用があります。
科学的研究の応用
Behavioral Studies
Cognitive Function and Memory Impairment
Research has demonstrated that CGP 40116 can significantly affect cognitive functions in animal models. A study involving mice assessed the impact of this compound on passive avoidance learning and spatial memory using the Morris water maze. The findings indicated that administration of this compound impaired memory acquisition in a dose-dependent manner. Specifically, higher doses (10 mg/kg and 20 mg/kg) resulted in increased escape latencies compared to control groups, suggesting a detrimental effect on learning and memory formation. The study also noted decreased swimming speed in treated animals, indicating potential neuromotor impairments linked to the drug's administration .
Table 1: Effects of this compound on Behavioral Tasks
Dose (mg/kg) | Escape Latency (s) | Swimming Speed (cm/s) | Performance on Passive Avoidance |
---|---|---|---|
Control | Baseline | 21.4 | High |
5 | Not significantly different | 18.4 | Moderate |
10 | Increased | 17.2 | Low |
20 | Significantly increased | 16.3 | Very Low |
Ischemic Brain Injury
Protection Against Cerebral Ischemia
This compound has been evaluated for its neuroprotective properties in models of focal cerebral ischemia. In a study where rats underwent middle cerebral artery occlusion, treatment with this compound (20 mg/kg) resulted in a significant reduction in both acute infarct volume and long-term brain atrophy as measured by magnetic resonance imaging (MRI) and histological analysis. The drug reduced acute infarct volume by approximately 44% after two days and showed a remarkable 64% reduction in brain atrophy after 28 days . These findings suggest that this compound may provide lasting protection against ischemic damage, making it a candidate for therapeutic intervention in stroke management.
Table 2: Impact of this compound on Ischemic Damage
Time Point | Measurement Method | Control Group Volume (mm³) | This compound Volume (mm³) | Reduction (%) |
---|---|---|---|---|
Day 2 | MRI | X | Y | 44% |
Day 28 | Histology | A | B | 64% |
Seizure Management
Effect on Seizures Induced by Pilocarpine
This compound has also been investigated for its effects on seizures induced by pilocarpine in mice subjected to transient brain ischemia. Preliminary findings indicated that treatment with this compound provided partial protection against pilocarpine toxicity, suggesting its potential utility as an adjunct treatment for seizure disorders related to excitotoxicity . This highlights the compound's multifaceted role in neuropharmacology, particularly concerning conditions characterized by excessive neuronal activity.
作用機序
CGP-40116は、シナプス伝達と可塑性に関与するNMDA受容体を競合的に阻害することによってその効果を発揮します。これらの受容体を遮断することによって、CGP-40116は、神経細胞の損傷につながる可能性のあるカルシウムイオンの過剰流入を防ぎます。 この機序は、NMDA受容体の過剰活性化が細胞死の原因となる虚血性脳損傷などの状態において特に関連しています .
類似の化合物:
CGP-37849: 同様の神経保護作用を持つ別の競合的NMDA受容体拮抗薬。
MK-801: 強力な神経保護効果で知られる非競合的NMDA受容体拮抗薬。
APV (2-アミノ-5-ホスホノバレリック酸): シナプス可塑性を研究するために研究で使用される競合的NMDA受容体拮抗薬.
CGP-40116の独自性: CGP-40116は、NMDA受容体に対する高い効力と選択性によって特徴付けられます。 他のいくつかのNMDA受容体拮抗薬とは異なり、認知機能を著しく損なうことなく神経保護を提供することが示されており、治療的応用の有望な候補となっています .
類似化合物との比較
CGP-37849: Another competitive NMDA receptor antagonist with similar neuroprotective properties.
MK-801: A non-competitive NMDA receptor antagonist known for its potent neuroprotective effects.
APV (2-amino-5-phosphonovaleric acid): A competitive NMDA receptor antagonist used in research to study synaptic plasticity.
Uniqueness of CGP-40116: CGP-40116 is unique due to its high potency and selectivity for NMDA receptors. Unlike some other NMDA receptor antagonists, it has been shown to provide neuroprotection without significantly impairing cognitive functions, making it a promising candidate for therapeutic applications .
生物活性
CGP 40116, a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, has been the subject of extensive research due to its potential therapeutic applications in neurological disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Overview of this compound
This compound is the d-isomer of CGP 37849, a compound developed to selectively inhibit NMDA receptor activity. It is structurally characterized as (E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid. The compound's primary mechanism involves blocking the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function.
This compound exerts its effects by binding to the NMDA receptor's ligand-binding site, thereby preventing the activation of the receptor by glutamate. This antagonistic action can lead to various physiological outcomes, particularly in models of neurotoxicity and psychiatric disorders.
Key Findings from Research Studies
- Neuroprotective Effects : In a study involving rhesus monkeys, this compound was shown to provide neuroprotection against NMDA-induced neurotoxicity. When administered at a dose of 6 mg/kg, it significantly reduced cell loss in hippocampal regions CA1 and CA3 compared to untreated controls .
- Behavioral Studies : Research demonstrated that this compound attenuated symptoms associated with schizophrenia in rodent models. Specifically, it countered hyperactivity induced by MK-801, a noncompetitive NMDA antagonist, indicating its potential utility in managing psychotic symptoms .
- Antidepressant Activity : In chronic mild stress models of depression, this compound demonstrated antidepressant-like effects by reversing stress-induced anhedonia. The compound was effective at doses ranging from 5 mg/kg to 25 mg/kg .
Pharmacological Profile
The pharmacological profile of this compound indicates its potency and selectivity as an NMDA receptor antagonist:
Parameter | Value |
---|---|
Ki (binding affinity) | 19 nM |
Effective Dose (ED50) | 7.5 mg/kg (i.p.) |
Route of Administration | Intramuscular / Oral |
This table summarizes key pharmacological metrics that highlight this compound's efficacy compared to other NMDA antagonists.
Study on Neuroprotection
In a controlled experiment, researchers investigated the neuroprotective effects of this compound against excitotoxicity induced by NMDA administration in primates. Results indicated that administration prior to NMDA exposure significantly mitigated neuronal damage, reinforcing its potential clinical implications for conditions like Alzheimer's disease .
Schizophrenia Model
Another study assessed the interaction between this compound and MK-801 in rat models designed to simulate schizophrenia symptoms. The findings revealed that this compound effectively blocked MK-801-induced locomotor hyperactivity, suggesting its role as a modulator in psychotic disorders .
特性
CAS番号 |
116049-53-7 |
---|---|
分子式 |
C6H12NO5P |
分子量 |
209.14 g/mol |
IUPAC名 |
(E,2R)-2-amino-4-methyl-5-phosphonopent-3-enoic acid |
InChI |
InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+/t5-/m1/s1 |
InChIキー |
BDYHNCZIGYIOGJ-XWCPEMDWSA-N |
SMILES |
CC(=CC(C(=O)O)N)CP(=O)(O)O |
異性体SMILES |
C/C(=C\[C@H](C(=O)O)N)/CP(=O)(O)O |
正規SMILES |
CC(=CC(C(=O)O)N)CP(=O)(O)O |
同義語 |
2-amino-4-methyl-5-phosphono-3-pentenoic acid 2-amino-4-methyl-5-phosphono-3-pentenoic acid, (E)-isomer 2-amino-4-methyl-5-phosphono-3-pentenoic acid, E(+-)-isomer 2-amino-4-methyl-5-phosphono-3-pentenoic acid, R-(E)-isomer 2-amino-4-methyl-5-phosphono-3-pentenoic acid, S-(E)-isomer 4-methyl-APPA CGP 37849 CGP 40017 CGP 40116 CGP-37849 CGP-40017 CGP-40116 CGP40.116 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。